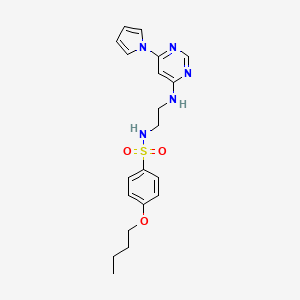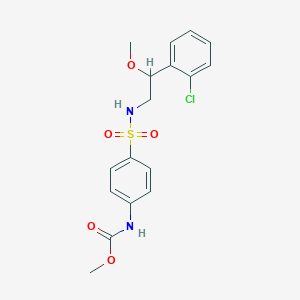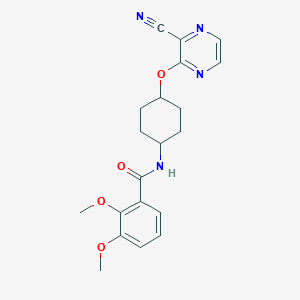![molecular formula C17H26N2O2 B2680665 Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate CAS No. 2490426-32-7](/img/structure/B2680665.png)
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Preclinical Evaluation
N-tert-Butyl isoquine (GSK369796) is an example of a 4-aminoquinoline drug candidate developed for antimalarial purposes. This compound was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic parameters, showing excellent activity against Plasmodium falciparum and rodent malaria parasites. Its synthesis from affordable and readily available materials and the comprehensive preclinical development highlight the potential of similar structures in drug development (O’Neill et al., 2009).
Organic Synthesis Techniques
Research on substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines shows the application of these compounds in the synthesis of alkaloids, such as (±)-crispine A and (±)-dysoxyline. These studies demonstrate the scope of metallation and electrophilic quench reactions, offering insights into synthetic strategies for complex organic molecules (Talk et al., 2016).
Corrosion Inhibition
The development of organic compounds based on 8-hydroxyquinoline, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for corrosion inhibition in carbon steel demonstrates the versatility of tert-butyl carbamate derivatives. These compounds exhibit mixed-type inhibition and adhere to the Langmuir adsorption isotherm, highlighting their protective capabilities in industrial applications (Faydy et al., 2019).
Molecular Structure Analysis
Studies on carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, focus on the understanding of crystal structures through hydrogen and halogen bonds. These analyses are crucial for designing molecules with desired physical and chemical properties, indicating the importance of structural studies in the development of new materials and drugs (Baillargeon et al., 2017).
Novel Synthesis Methods
The development of new synthetic methods, such as the tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinolines, showcases the innovative approaches to creating pharmacologically relevant structures. This method simplifies the formation of complex molecules, demonstrating the ongoing evolution of organic synthesis techniques (Zhang et al., 2016).
Propriétés
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-5-8-13-7-4-10-15-14(13)9-6-11-18-15/h4,7,10,18H,5-6,8-9,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENLYVLCHIXSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=C2CCCNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
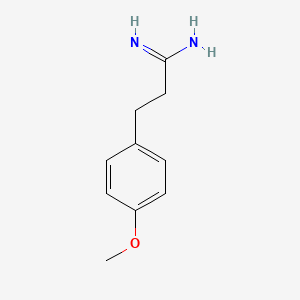
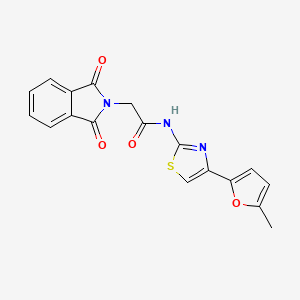
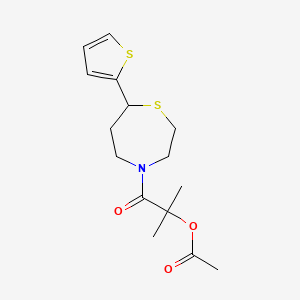
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)
![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)
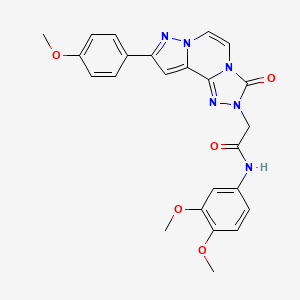


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2680597.png)
